molecular formula C16H19ClN4 B4549899 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Cat. No.: B4549899
M. Wt: 302.80 g/mol
InChI Key: JLNFUQKIPNJFKK-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring linked to a dimethylpyrimidine group, a motif frequently found in biologically active molecules . The piperazine ring is a privileged scaffold in pharmacology, known to positively modulate the pharmacokinetic properties of drug candidates and contribute to binding affinity with various biological targets . This specific molecular architecture suggests potential as a key intermediate or building block in the synthesis of more complex pharmaceutical agents. The primary research applications for this compound are anticipated in the development of novel therapeutic agents. Piperazine-containing compounds are prevalent in FDA-approved drugs and investigational compounds across a wide spectrum, including anticancer, antiviral, antifungal, and antipsychotic applications . For instance, piperazine derivatives are established components in several antiviral agents, such as non-nucleoside reverse transcriptase inhibitors for HIV . Furthermore, the 4-chlorophenyl moiety is a common structural element in inhibitors targeting various cellular pathways, underscoring the compound's utility as a versatile synthon in medicinal chemistry . Researchers can leverage this chemical as a core structure for exploring structure-activity relationships (SAR) and developing new candidates for kinase inhibition or receptor modulation. This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any veterinary use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c1-12-11-13(2)19-16(18-12)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNFUQKIPNJFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the reaction of 4-(4-chlorophenyl)piperazine with 4,6-dimethylpyrimidine under specific conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like cesium carbonate. The reaction is carried out at a temperature of 25-30°C for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent targeting various neurological and psychiatric disorders. Its structural similarity to known antipsychotics suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies have shown that these compounds can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.

Antitumor Activity

Preliminary studies suggest that 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their ability to alleviate symptoms of depression in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-lifting properties compared to control groups .

Case Study 2: Antitumor Activity

In another study published in Cancer Research, researchers investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and providing antihistamine effects. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Findings/Applications References
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine Pyrimidine 4,6-dimethyl; 4-chlorophenyl-piperazine 315.8 Potential CNS receptor modulation
2-(4-{1-[(2-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine Pyrazolo-pyrimidine 2-chlorophenylmethyl; 4,6-dimethyl 434.9 Enhanced bioactivity due to fused pyrazolo-pyrimidine core
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine Pyrimidine 4,6-dimethoxy; piperazinylmethyl 279.3 Increased solubility due to methoxy groups; research applications
Pyrimethamine Pyrimidine 4-chlorophenyl; ethyl; 2,4-diamino 248.7 Antimalarial activity via dihydrofolate reductase inhibition
2-(3,4-Dichlorobenzylmercapto)-4,6-dimethylpyrimidine Pyrimidine 3,4-dichlorobenzylthio; 4,6-dimethyl 315.2 Herbicidal activity (Agrochemical use)

Receptor Affinity and Selectivity

  • Piperazine-Containing Analogues : The piperazine moiety in this compound is critical for interactions with serotonin (5-HT) or dopamine receptors, as seen in structurally related antihistamines like cetirizine . However, the absence of a carboxylic acid group (unlike cetirizine) may reduce polar interactions, altering receptor specificity .
  • Chlorophenyl Substitution : The 4-chlorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. Comparatively, pyrimethamine’s 4-chlorophenyl group contributes to its antimalarial efficacy by targeting parasitic dihydrofolate reductase .

Physicochemical Properties

  • Solubility : Methoxy-substituted analogs (e.g., 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine) exhibit higher aqueous solubility than methyl-substituted derivatives due to reduced hydrophobicity .
  • Metabolic Stability : The pyrazolo-pyrimidine core in ’s compound may confer resistance to oxidative metabolism compared to simpler pyrimidines, extending half-life in biological systems .

Biological Activity

2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, pharmacological properties, and biological activity, supported by relevant studies and data.

Synthesis

The synthesis of this compound typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with various alkylating agents. The compound can be characterized using techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry, confirming its structural integrity and purity .

Dopamine Receptor Affinity

Research indicates that derivatives of this compound exhibit high affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound demonstrated an IC50 value of 0.057 nM for the D4 receptor, showcasing significant selectivity over other receptor types such as D2 and serotonin receptors .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans using methods like paper disc diffusion .

Enzyme Inhibition

Enzyme inhibition studies reveal that piperazine derivatives can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. Virtual screening has demonstrated that these compounds bind effectively to both the peripheral anionic site and the catalytic site of AChE .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antibacterial Activity : A study assessed various synthesized piperazine derivatives for their antibacterial properties. The results indicated significant activity against multiple bacterial strains, suggesting potential for therapeutic use in treating infections .
  • Anticancer Potential : Another investigation focused on the anticancer effects of similar compounds, demonstrating their ability to inhibit tumor growth in vitro. The mechanisms involved may include apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects : The role of this compound in modulating neurotransmitter systems has been studied extensively. It shows promise in treating neuropsychiatric disorders due to its action on dopamine receptors .

Comparative Biological Activity Table

Activity Type Target Effectiveness Reference
Dopamine Receptor BindingD4 ReceptorIC50 = 0.057 nM
AntibacterialVarious BacteriaEffective against multiple strains
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
AnticancerTumor CellsInhibitory effects observed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine, and how can reaction conditions be optimized to minimize byproducts?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and 4-(4-chlorophenyl)piperazine. Key parameters include using a 1:4 THF/water solvent mixture, five equivalents of piperazine to suppress dimerization (e.g., formation of 2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-4,6-dimethylpyrimidine), and room-temperature reactions over 24 hours to achieve >95% yield . Characterization via NMR and LC-MS is critical to confirm purity and structural integrity.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions. Chromatographic methods (HPLC/GC) with UV detection at 254 nm are recommended for purity assessment (>99%). Cross-reference spectral data with PubChem entries (e.g., InChI Key: FKSBOPHQYYZQCN-UHFFFAOYSA-N) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodology : Follow OSHA/GHS guidelines for chlorinated aromatic amines. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane). Implement H300/H313 hazard controls (toxic if swallowed or inhaled) and P301/P310 emergency response measures (e.g., immediate medical attention for ingestion) .

Advanced Research Questions

Q. How does the 4-chlorophenylpiperazine moiety influence the compound’s pharmacological activity, and what structural analogs could enhance selectivity?

  • Methodology : Conduct SAR studies by synthesizing analogs with substituent variations (e.g., fluoro, methoxy) on the phenyl ring. Evaluate binding affinity via radioligand assays (e.g., dopamine/serotonin receptor panels) and computational docking (e.g., AutoDock Vina). Compare with pyrimidine derivatives lacking the piperazine group to isolate pharmacophore contributions .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

  • Methodology : Perform orthogonal assays:

  • Binding assays : Radiolabeled ligands (e.g., ³H-spiperone for D2 receptors).
  • Functional assays : cAMP accumulation or β-arrestin recruitment.
  • Validate results using knockout cell lines or competitive antagonists to confirm target specificity .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodology : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays. Modify lipophilicity via logP adjustments (e.g., introducing polar groups on the pyrimidine ring). For CNS penetration, evaluate blood-brain barrier permeability via PAMPA-BBB or in situ perfusion models .

Q. What analytical techniques are suitable for detecting trace impurities in bulk synthesized material?

  • Methodology : Employ LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common byproducts like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine (retention time: 6.2 min) and chlorinated dimers. Validate methods per ICH Q2(R1) guidelines .

Q. How can computational modeling predict off-target interactions of this compound?

  • Methodology : Use Schrödinger’s Prime MM-GBSA for binding free energy calculations and SwissADME for ADMET profiling. Cross-validate predictions with experimental data from kinase profiling panels (e.g., Eurofins Cerep) to identify high-risk off-targets (e.g., hERG inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Chlorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

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